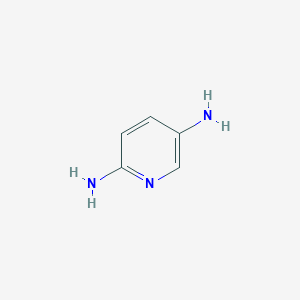

2,5-Diaminopyridine

Description

Significance of Diaminopyridines in Organic Chemistry and Related Disciplines

Diaminopyridines, as a class of compounds, are of considerable importance in organic chemistry and associated scientific disciplines. Their utility stems from their distinct structural and electronic properties.

Role as a Heterocyclic Aromatic Organic Compound Precursor

2,5-Diaminopyridine serves as a crucial precursor in the synthesis of a wide array of heterocyclic compounds. Its amino groups can readily participate in various chemical reactions, including substitution and condensation reactions, making it a valuable starting material for constructing more complex molecular architectures. solubilityofthings.com For instance, it can be used to prepare organo-soluble polyimides by reacting with different dianhydride monomers. sigmaaldrich.com The resulting polyimides can then serve as precursors for novel polyimide-silica composites. sigmaaldrich.com The positional isomerism of diaminopyridines, such as the this compound configuration, provides balanced electronic properties ideal for nucleophilic substitution reactions.

Importance in Drug Synthesis and Bioactive Molecule Production

The pyridine (B92270) ring is a privileged structural motif in drug design, and diaminopyridine derivatives are no exception. nih.gov They are recognized as key building blocks in the synthesis of numerous bioactive molecules and pharmaceuticals. solubilityofthings.com Research has shown that derivatives of this compound exhibit potential as antifungal and anticancer agents. For example, some derivatives have demonstrated promising activity against pathogenic fungi like Aspergillus niger and Candida albicans. Furthermore, the diaminopyrimidine structural core is found in drugs that act as dihydrofolate reductase inhibitors, which are essential for DNA synthesis. mcmaster.cawikipedia.org The imidazo[1,2-a]pyridine (B132010) scaffold, which can be synthesized from 2-aminopyridine (B139424) derivatives, is present in marketed drugs such as the antiulcer medication zolimidine (B74062) and the hypnotic drug zolpidem. imist.marsc.org

Utility in Materials Science for Optical and Electronic Properties

In the realm of materials science, this compound and its derivatives are explored for their unique optical and electronic properties. ontosight.ai They are employed as precursors in the synthesis of organic-inorganic hybrid compounds and perovskite materials. researchgate.net These materials are investigated for their potential applications in photovoltaic devices due to their tunable electronic structures, carrier transport, and optical absorption properties. researchgate.net For instance, the introduction of this compound as an organic cation in lead iodide perovskites has been shown to influence the material's band structure and enhance its optical absorption characteristics. researchgate.net The development of new materials with unique properties is an active area of research for these compounds. ontosight.ai

Overview of Research Trajectories for this compound and its Derivatives

Current research on this compound and its derivatives is multifaceted. ontosight.ai One major trajectory focuses on its application as a building block for more complex molecules and as a ligand in coordination chemistry. Scientists are actively exploring the synthesis of novel derivatives and their potential biological activities, including antimicrobial and anticancer properties. Another significant research avenue is in the field of materials science, where 2,5-DAP is used to create new materials with tailored optical and electronic properties for applications such as solar cells and other optoelectronic devices. ontosight.airesearchgate.net The synthesis of derivatives like N2-(5-Amino-2-pyridyl)pyridine-2,5-diamine continues to be an area of interest for applications in pharmaceuticals and materials science. ontosight.ai

| Property | Value |

| IUPAC Name | pyridine-2,5-diamine |

| CAS Number | 4318-76-7 |

| Molecular Formula | C₅H₇N₃ |

| Molecular Weight | 109.13 g/mol |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

pyridine-2,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3/c6-4-1-2-5(7)8-3-4/h1-3H,6H2,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIROPXUFDXCYLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20195765 | |

| Record name | Pyridine, 2,5-diamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4318-76-7 | |

| Record name | 2,5-Diaminopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4318-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Pyridinediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004318767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-DIAMINOPYRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175741 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 2,5-diamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pyridine-2,5-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-PYRIDINEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6OLZ060HI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 2,5 Diaminopyridine

Established Synthetic Pathways for 2,5-Diaminopyridine

Several reliable methods have been established for the synthesis of this compound, each with distinct advantages and applications. These pathways primarily involve the introduction of amino groups onto a pyridine (B92270) ring through various chemical reactions.

Hydrogenation Reduction Reactions of Pyridine

A common and efficient route to this compound involves the reduction of dinitropyridine precursors. Specifically, the catalytic hydrogenation of 2,5-dinitropyridine (B80344) is a widely reported method. This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst in an organic solvent under a hydrogen atmosphere. The process effectively reduces both nitro groups to amino groups, yielding this compound with high purity.

Another related approach starts from 2,6-diaminopyridine (B39239), which is first nitrated to form 2,6-diamino-3,5-dinitropyridine. psu.edu This intermediate is then subjected to reduction, for instance, using Raney Nickel as a catalyst, to produce 2,3,5,6-tetraaminopyridine. psu.eduresearchgate.net While this specific example leads to a tetra-aminated product, the underlying principle of nitration followed by reduction is a key strategy in the synthesis of aminopyridines. psu.eduresearchgate.net The choice of reducing agent and reaction conditions can be tailored to achieve the desired product. For example, catalytic hydrogenation with a H2/Pd/C system in ethanol (B145695) has been shown to be a highly efficient method for the reduction of dinitropyridines. mdpi.com

| Starting Material | Reagents and Conditions | Product | Yield |

| 2,5-Dinitropyridine | Pd/C, H2, Organic Solvent | This compound | High Purity |

| 2,6-Diaminopyridine | 1. KNO3/H2SO4 2. Raney Ni, H2 | 2,3,5,6-Tetraaminopyridine | High Yield psu.edu |

| 2,6-Diamino-3,5-dinitropyridine | H2/Pd/C, Ethanol, 50-70°C, 0.8-1.2 MPa | 2,3,5,6-Tetraaminopyridine Hydrochloride | >90% mdpi.com |

Copper-Catalyzed Amination of Halopyridines

Copper-catalyzed amination reactions, particularly the Ullmann condensation, represent a significant method for synthesizing this compound from halopyridine precursors. nih.gov This approach involves the coupling of a halopyridine with an amine source in the presence of a copper catalyst.

A well-documented procedure is the amination of 2,5-dibromopyridine (B19318). In a typical reaction, 2,5-dibromopyridine is treated with aqueous ammonia (B1221849) in the presence of a copper(I) catalyst. The reaction is often carried out in a solvent like ethylene (B1197577) glycol at elevated temperatures in a sealed tube to prevent the volatilization of ammonia. Additives such as cesium carbonate (Cs₂CO₃) and a phase-transfer agent like tetrabutylammonium (B224687) bromide (TBAB) are often employed to facilitate the reaction, leading to a moderate yield of 55%.

The selective amination of dihalopyridines can be challenging. For instance, the Ullmann reaction with 2,5-dibromopyridine can sometimes lead to exclusive amination at the C-2 position. rsc.org However, by carefully selecting the starting material and reaction conditions, selective amination at the C-5 position can be achieved. rsc.org For example, copper-catalyzed amination of 2-amino-5-halopyridines or 2-bromo-5-iodopyridine (B107189) can selectively introduce an amino group at the C-5 position. rsc.org

| Starting Material | Catalyst/Reagents | Solvent | Temperature | Product | Yield |

| 2,5-Dibromopyridine | Copper(I) catalyst, aq. NH3, Cs₂CO₃, TBAB | Ethylene Glycol | 140°C | This compound | 55% |

| 3-Amino-2-halopyridine | Copper sulfate, aq. NH3 | - | 100-150°C | 2,3-Diaminopyridine (B105623) | - google.com |

| 2-Amino-5-halopyridine | Copper catalyst, Amine | 1,2-diol | - | C-5 Aminated Product | Excellent rsc.org |

Chlorination-Ammoniation Substitution in the Presence of a Copper Source

The synthesis of diaminopyridines can also be achieved through a chlorination-ammoniation substitution process. google.comgoogle.com This method involves the displacement of chlorine atoms from a chloropyridine with ammonia or an amine, facilitated by a copper source. google.comgoogle.com For instance, 2,6-diaminopyridine can be synthesized from 2,6-dichloropyridine (B45657) via this route. google.com

While the direct substitution of chlorine with ammonia can sometimes result in low yields, the use of a copper catalyst, such as copper sulfate, is crucial for the reaction to proceed. google.com The reaction of 2-amino-6-chloropyridine (B103851) with aqueous ammonium (B1175870) hydroxide (B78521) in the presence of CuI and ammonium acetate (B1210297) has been demonstrated to produce 2,6-diaminopyridine. google.com High temperatures and pressures are often required to drive these reactions to completion. google.com

| Starting Material | Reagents | Conditions | Product |

| Dichloropyridine | Ammonia/Amine, Copper source | High Temperature/Pressure | Diaminopyridine google.com |

| 2-Amino-6-chloropyridine | CuI, aq. NH4OH, NH4OAc, liquid NH3 | 150°C, 8h | 2,6-Diaminopyridine google.com |

Multi-Step Organic Synthesis Techniques for this compound Derivatives

The functionalization of this compound to create a diverse range of derivatives is a cornerstone of its application in various fields. Multi-step synthesis techniques allow for the precise introduction of different functional groups onto the diaminopyridine core.

Amination Reactions for Introducing Amino Groups

Amination reactions are fundamental to the synthesis of this compound derivatives, allowing for the introduction of additional or substituted amino groups. smolecule.com The amino groups present in this compound can undergo further reactions to create more complex structures. For instance, N-substituted derivatives can be synthesized through various amination strategies. smolecule.com

One approach involves the protection of the existing amino groups before introducing another functional group. For example, this compound can be treated with alkyl chloroformates to form N²,N⁵-bis-alkoxycarbonyl derivatives. This protection allows for subsequent reactions, such as nitration, at other positions on the pyridine ring without affecting the amino groups. The protecting groups can then be removed to yield the desired functionalized diaminopyridine.

Nucleophilic Substitution Reactions for Functional Group Introduction

The pyridine ring in this compound is susceptible to nucleophilic substitution, particularly at positions activated by the electron-withdrawing nitrogen atom. sanfoundry.comuoanbar.edu.iq The amino groups themselves are electron-donating, which enhances the nucleophilicity of the molecule and influences the position of substitution. smolecule.comsolubilityofthings.com

The amino groups can act as nucleophiles, reacting with various electrophiles. smolecule.com For example, they can undergo acylation to form amides or participate in condensation reactions to build larger molecular frameworks. smolecule.com

Furthermore, the pyridine ring itself can undergo nucleophilic aromatic substitution (SNAr). The presence of a good leaving group, such as a halogen, on the pyridine ring allows for its displacement by a variety of nucleophiles. This is a versatile method for introducing a wide range of functional groups. mdpi.com For instance, the chloro group at the 2-position of a pyridine ring is susceptible to nucleophilic attack. The combination of C-H bond fluorination followed by nucleophilic aromatic substitution of the resulting fluoride (B91410) provides a modern and powerful strategy for the late-stage functionalization of pyridines. nih.gov

| Reaction Type | Reactants | Product | Key Features |

| Protection/Nitration | This compound, Alkyl chloroformate, Nitrating agent | N²,N⁵-bis-alkoxycarbonyl-2,5-diamino-6-nitropyridine | Protection of amino groups allows for regioselective nitration. google.com |

| Acylation | This compound, Acylating agent | N-acylated this compound derivatives | Forms amide bonds. smolecule.com |

| Condensation | This compound, Carbonyl compound | Schiff bases, Heterocycles | Forms larger, more complex molecules. smolecule.com |

| Nucleophilic Aromatic Substitution | Halopyridine derivative, Nucleophile | Functionalized pyridine derivative | Versatile method for introducing various functional groups. mdpi.comnih.gov |

Reductive Amination Techniques

Reductive amination is a key method for the alkylation of the amino groups of this compound, providing a direct route to N-substituted derivatives. This reaction typically involves the condensation of the amine with a carbonyl compound (aldehyde or ketone) to form an intermediate imine or enamine, which is then reduced in situ to the corresponding alkylated amine.

Various reducing agents have been employed for this transformation. Sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are commonly used due to their selective reactivity towards the protonated imine intermediate over the carbonyl starting material. reddit.com For instance, the synthesis of N-alkylated this compound derivatives has been achieved by reacting the parent diamine with ketones like acetone (B3395972) in a buffered methanol (B129727) system, followed by reduction with NaBH₃CN at elevated temperatures. reddit.com However, achieving high conversion can sometimes require a significant excess of the ketone and reducing agent. reddit.com

A particularly effective reagent for the reductive amination of carbohydrates using amine-tagged labels like this compound is 2-picoline borane (B79455) (2-PB). google.com This method is valued for its efficiency and can be conducted as a one-pot reaction in a range of solvents, including dimethyl sulfoxide (B87167) (DMSO), acetic acid, and ethanol, at temperatures between 0 and 100°C. google.com

| Reaction Type | Reactants | Reducing Agent | Conditions | Product | Ref |

| N-Alkylation | This compound, Propylamine | NaBH₄ | Alcohols | N-Propyl-2,5-diaminopyridine | |

| N-Alkylation | 2-Aminopyridine (B139424) derivative, Acetone | NaBH₃CN | Methanol, AcOH/NaOAc buffer, 55°C | N-Isopropyl-2-aminopyridine derivative | reddit.com |

| Carbohydrate Labeling | Carbohydrate, this compound | 2-Picoline Borane (2-PB) | DMSO/Acetic Acid | Glycan-2,5-diaminopyridine conjugate | google.com |

Condensation Reactions for Complex Molecule Formation

The nucleophilic nature of the amino groups in this compound makes it an excellent substrate for condensation reactions with various electrophiles, leading to the formation of larger, more complex molecules. These reactions are fundamental to the synthesis of Schiff bases, amides, and diverse heterocyclic systems.

A prominent application of this reactivity is in the formation of macrocyclic Schiff-base ligands. researchgate.net The condensation of a diaminopyridine with a dicarbonyl compound, such as isatin (B1672199) or 2,5-hexanedione, often in the presence of a metal ion template, yields large ring structures. researchgate.netresearchgate.net The metal ion helps to organize the precursor molecules into the correct orientation for the final ring-closing step. bhu.ac.in The reaction conditions, including the choice of solvent, pH, and temperature, can be controlled to direct the condensation towards specific [1+1], [1+2], or [2+2] products, where the numbers refer to the stoichiometry of the amine and carbonyl precursors. core.ac.uk

Unexpected condensation pathways have also been observed. For example, the reaction of 2-aminopyridine with barbituric acid in dimethylformamide (DMF) can result in a complex product through a process that resembles a Mannich-type reaction, highlighting the diverse reactivity of the aminopyridine scaffold. scielo.org.mx

Derivatization Strategies Utilizing this compound as a Building Block

As a fundamental building block, this compound serves as a starting point for a multitude of derivatives. Its ability to be incorporated into larger systems has led to the development of materials with tailored electronic, optical, and structural properties.

Synthesis of Organic-Inorganic Hybrid Compounds

This compound is utilized as an organic precursor in the synthesis of organic-inorganic hybrid materials. In these compounds, the protonated diaminopyridinium cation acts as the organic component, forming ionic bonds and hydrogen bonds with an inorganic anion.

A notable example is bis(2,6-diaminopyridinium) hexachloridostannate(IV), with the formula (C₅H₈N₃)₂[SnCl₆], which is formed from 2,6-diaminopyridine. researchgate.net Its crystal structure consists of alternating organic and inorganic columns stabilized by N-H···Cl hydrogen bonds. researchgate.net Similarly, this compound dihydrochloride (B599025) has been used to synthesize the hybrid compound (C₅H₉N₃)₂SnCl₆. scientificlabs.com Another example is 2,6-diaminopyridinium nitrate, [C₅H₈N₃]NO₃, which crystallizes in a monoclinic system. aphrc.org The structure's stability is maintained by strong N-H···O hydrogen bonds and π-π stacking interactions between the aromatic pyridine rings. aphrc.org This material has been identified as a semiconductor with a direct optical bandgap of 4.8 eV and exhibits solid-state luminescence, indicating its potential for optoelectronic applications. aphrc.org

| Hybrid Compound Formula | Crystal System | Key Structural Features | Properties | Ref |

| (C₅H₈N₃)₂[SnCl₆] | Monoclinic | Alternating organic/inorganic columns; N-H···Cl bonds | - | researchgate.net |

| [C₅H₈N₃]NO₃ | Monoclinic | N-H···O hydrogen bonds; π-π stacking | Semiconductor (4.8 eV bandgap); Luminescent | aphrc.org |

Formation of Polymeric Structures and Oligomers

The difunctional nature of this compound allows it to act as a monomer in polymerization reactions, leading to the formation of oligomers and high-molecular-weight polymers. These materials often possess unique thermal and electronic properties.

Polyimides and polyamides are commonly synthesized using diaminopyridines. The reaction of this compound with various dianhydride monomers produces organo-soluble polyimides, which can serve as precursors for polyimide-silica composite materials. chemicalbook.com Similarly, reacting diaminopyridine with diacids or diacid halides results in the formation of polyamide oligomers or polymers. google.com The synthesis of polyimides can be achieved by reacting the diamine with a tetraacid or dianhydride at temperatures ranging from 100-250°C. google.com Furthermore, 2,6-diaminopyridine is a documented diamine monomer for creating maleimide-terminated imide oligomers. google.com

In addition to condensation polymerization, 2,6-diaminopyridine has been polymerized through enzymatic and oxidative methods. researchgate.net

Enzymatic Polymerization : Using horseradish peroxidase (HRP) as a catalyst with hydrogen peroxide (H₂O₂) as an oxidant yields a polymer designated as Poly(DAP-en). researchgate.net

Oxidative Polymerization : Reaction with H₂O₂ in an aqueous basic medium produces a polymer designated as Poly(DAP-ox). researchgate.net These different synthesis methods result in polymers with distinct morphological and thermal properties. researchgate.netresearchgate.net

Preparation of Macrocyclic Ligands and Cryptands

The geometry of this compound and its analogues makes them ideal components for the synthesis of macrocyclic ligands and cryptands, which are molecules capable of encapsulating metal ions and small neutral molecules. numberanalytics.com

The synthesis of these complex structures often relies on a metal-ion template effect, where a metal ion coordinates to the reactants, pre-organizing them for an efficient ring-closing reaction. bhu.ac.in Schiff base condensation is a primary route for this process, involving the reaction of a diaminopyridine with a dicarbonyl compound. researchgate.net For example, macrocyclic complexes have been prepared by reacting 2,6-diaminopyridine with isatin or 2,5-hexanedione. researchgate.netresearchgate.net

The synthesis of cryptands—three-dimensional macrobicyclic ligands—can also incorporate the diaminopyridine unit. numberanalytics.com A synthetic route may involve first modifying 2,6-diaminopyridine, for instance, by converting it to a bis(p-hydroxybenzoyl) derivative. researchgate.net This functionalized intermediate can then be reacted with another large, complementary molecule in a subsequent step, such as a Williamson ether synthesis, to construct the final, complex cryptand architecture. researchgate.net These cryptands have shown a remarkable ability to form stable host-guest complexes with neutral organic molecules through hydrogen bonding and π-π stacking interactions. researchgate.net

Nitration and N-oxidation Reactions

The electron-rich nature of the this compound ring makes it susceptible to electrophilic substitution reactions, such as nitration, although the reaction conditions must be carefully controlled. The pyridine nitrogen can also be oxidized to an N-oxide. These transformations are particularly relevant in the synthesis of energetic materials.

The synthesis of 2,6-diamino-3,5-dinitropyridine-1-oxide (ANPyO), an energetic material, starts from 2,6-diaminopyridine. researchgate.net The process involves two sequential steps: nitration of the pyridine ring, followed by N-oxidation of the pyridine nitrogen. researchgate.netdtic.mil Nitration is typically achieved using a mixture of nitric and sulfuric acids, while the subsequent N-oxidation can be performed with an oxidizing agent like 30% hydrogen peroxide in acetic acid. researchgate.netdtic.mil This two-step process has reported yields of 90% for the nitration and 84% for the N-oxidation. researchgate.net It is important to note that the direct nitration of diaminopyridines can be highly exothermic and potentially hazardous. researchgate.net

Cyanation Reactions for Dicyanoderivatives

The introduction of cyano groups into the this compound scaffold to form dicyanoderivatives is primarily achieved through a diazotization-cyanation sequence, commonly known as the Sandmeyer reaction. This classical method in aromatic chemistry allows for the transformation of amino groups into a wide array of functionalities, including the cyano group.

The synthetic route to dicyanoderivatives of this compound involves a two-step process for each amino group. Initially, the primary aromatic amine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid at low temperatures (0–5 °C). This reaction converts the amino group into a diazonium salt. Subsequently, the introduction of a cyanide source, such as copper(I) cyanide, to the solution of the diazonium salt facilitates the substitution of the diazo group with a cyano group, with the liberation of nitrogen gas. wikipedia.orgnih.gov

The proposed reaction for the formation of a dicyanoderivative from this compound is detailed in the table below. It is important to note that while the fundamental chemistry of the Sandmeyer reaction is well-established for aromatic amines, specific and contemporary detailed research findings for the synthesis of 2,5-dicyanopyridine directly from this compound are not extensively reported in modern literature. wikipedia.orggoogle.com The conditions presented are representative of a typical Sandmeyer cyanation.

Table 1: Proposed Synthesis of 2,5-Dicyanopyridine via Double Sandmeyer Reaction

| Step | Starting Material | Reagents | Reaction Conditions | Intermediate/Product |

|---|---|---|---|---|

| 1. Bis-diazotization | This compound | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | 0–5 °C | Pyridine-2,5-bis(diazonium) chloride |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Sodium Nitrite |

| Hydrochloric Acid |

| Pyridine-2,5-bis(diazonium) chloride |

| Copper(I) Cyanide |

Coordination Chemistry and Metal Complexation with 2,5 Diaminopyridine

2,5-Diaminopyridine as a Ligand in Coordination Chemistry

This compound (2,5-DAP) is a versatile ligand in coordination chemistry, capable of binding to metal ions in various ways. solubilityofthings.com Its structure, featuring a pyridine (B92270) ring with amino groups at the 2- and 5-positions, allows it to act as a nucleophile and participate in a range of chemical reactions, including nucleophilic substitutions and coupling reactions. solubilityofthings.com This reactivity makes it a valuable building block in the synthesis of more complex organic and inorganic-hybrid compounds. The presence of both a heterocyclic nitrogen atom and exocyclic amino groups provides multiple potential coordination sites.

Derivatives of this compound have also been explored as ligands. For instance, N2-(5-Amino-2-pyridyl)pyridine-2,5-diamine, which consists of two pyridine rings linked by an amino group, has been investigated for its role in forming metal complexes. ontosight.ai The specific arrangement of the amino groups in 2,5-DAP provides balanced electronic properties suitable for nucleophilic substitution reactions. Pyridine derivatives, including 2,5-DAP, are utilized in coordination chemistry as ligands in catalysts. solubilityofthings.com

Chelation Properties and Metal-Ligand Interactions

This compound and its derivatives exhibit notable chelation properties, forming stable complexes with various metal ions. The mode of interaction often involves the nitrogen atoms of the pyridine ring and the amino groups. For instance, in rhodamine-based sensors derived from 2,6-diaminopyridine (B39239), the pyridine nitrogen is involved in metal coordination. acs.org

Studies on Schiff base ligands derived from 2,6-diaminopyridine and o-vanillin with Mn(II), Mn(III), Co(II), and Zn(II) show that metal-ligand bonding occurs, as evidenced by shifts in the FTIR spectra. dergipark.org.tr The interaction between metal ions and the ligand is a key factor in the development of new materials with unique properties. ontosight.ai

Structural Characterization of Metal Complexes

Single-crystal X-ray diffraction is a powerful technique for elucidating the precise coordination modes of this compound and its derivatives in metal complexes. For example, the structure of an organic-inorganic hybrid compound, (C₅H₉N₃)ZnCl₄·H₂O, and (2-amino-5-ammoniopyridinium)[CuCl₄] have been determined using this method, confirming the coordination of the this compound cation with the metal-chloride anions. sigmaaldrich.com

While direct X-ray crystal structures for this compound complexes are not extensively detailed in the provided results, studies on related diaminopyridine isomers and their derivatives provide insight into potential coordination geometries. For instance, complexes of 2,6-diaminopyridine have been characterized, revealing various coordination numbers and geometries, including octahedral and tetrahedral. cyberleninka.ruresearchgate.net In a mixed-ligand complex involving a Schiff base derived from 2,6-diaminopyridine, the ligand acts as a neutral bidentate, coordinating through the imine nitrogen atoms. arabjchem.org X-ray diffraction studies on a 2,6-diaminopyridinium paranitrophenolate paranitrophenol crystal confirmed its orthorhombic crystal system. derpharmachemica.com Similarly, the crystal structure of complexes involving pyridine-2,6-dipicolinate N-oxide reveals diverse topologies and coordination modes. researchgate.net

Spectroscopic techniques are crucial for characterizing metal-ligand binding in this compound complexes.

FTIR Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is used to identify the coordination sites of the ligand. Shifts in the vibrational frequencies of the pyridine ring and the amino groups upon complexation provide evidence of metal-ligand bond formation. For example, in metal complexes of Schiff bases derived from 2,6-diaminopyridine, a shift in the ν(C=N) band to lower frequencies indicates coordination of the azomethine nitrogen to the metal ion. ajol.info Similarly, changes in the stretching frequencies of N-formyl and amide carbonyls in rhodamine derivatives of 2,6-diaminopyridine suggest strong metal ion chelation. acs.org In a study of complexes with a Schiff base derived from 2,6-diaminopyridine and o-vanillin, shifts in the C=N stretching peak of the pyridine ring were interpreted as coordination of the nitrogen atom with the metal. dergipark.org.tr

UV-Vis Spectroscopy: UV-visible spectroscopy provides information about the electronic transitions within the complex, which are affected by coordination. The appearance of new absorption bands or shifts in existing bands can indicate ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT). mdpi.combohrium.com For instance, in the UV-vis spectra of a polyurethane-urea with a pyridine moiety, the emergence of a new peak upon addition of Zn²⁺ was attributed to ligand-to-metal charge transfer. mdpi.com In another study, electronic spectra of cobalt complexes with a Schiff base ligand showed bands corresponding to d-d transitions, confirming a tetrahedral geometry. cyberleninka.ru

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can probe the changes in the chemical environment of the ligand's protons and carbons upon metal binding. In a study of a rhodamine-2,6-diaminopyridine conjugate, the downfield chemical shift of the free amine proton upon interaction with Fe³⁺ suggested the involvement of the pyridine nitrogen in coordination. acs.org

Table 1: Spectroscopic Data for Metal Complexes of Diaminopyridine Derivatives

| Complex/Ligand Derivative | Metal Ion | Spectroscopic Technique | Key Observation | Reference |

|---|---|---|---|---|

| Schiff base of 2,6-diaminopyridine and 2-hydroxynaphthaldehyde | Co(II), Ni(II), Cu(II), Zn(II) | FTIR | Shift of ν(C=N) to lower frequency, indicating coordination of azomethine nitrogen. | ajol.info |

| PUU-Py (polyurethane-urea with pyridine) | Zn(II) | UV-Vis | New peak at λ = 315 nm associated with ligand-to-metal charge transfer. | mdpi.com |

| Rhodamine-2,6-diaminopyridine conjugate | Fe(III) | ¹H NMR | Downfield chemical shift of the amine proton, suggesting pyridine nitrogen coordination. | acs.org |

| Schiff base of 2,6-diaminopyridine and o-vanillin | Mn(II), Mn(III), Co(II), Zn(II) | FTIR | Shift in the C=N stretching peak of the pyridine ring, indicating coordination. | dergipark.org.tr |

X-ray Diffraction Analysis of Coordination Modes

Catalytic Applications of this compound Metal Complexes

Metal complexes of this compound and its derivatives have shown potential in various catalytic applications. The pyridine and diamine functionalities can be tailored to create effective catalysts for specific reactions. solubilityofthings.com

Complexes based on the 2,6-diaminopyridine scaffold have been developed as catalysts for hydrogenation and dehydrogenation reactions. nih.gov Specifically, iron(II) and manganese(I) PNP pincer complexes derived from 2,6-diaminopyridine are active catalysts for the hydrogenation of carbonyl compounds and the acceptorless dehydrogenation of alcohols. nih.gov The design of these catalysts allows for metal-ligand cooperation, which can be modulated by introducing substituents on the nitrogen linker of the aminopyridine backbone. nih.gov

Furthermore, palladium(II) complexes with various pyridine ligands have been demonstrated to be efficient precatalysts for Suzuki-Miyaura and Heck cross-coupling reactions. acs.org Diimino- and diaminopyridine complexes of copper(I) bromide and iron(II) bromide have been used as catalysts in atom transfer radical polymerization (ATRP). cmu.edu In a comparison, the diaminopyridine ligand formed a more active catalyst with CuBr for ATRP than the corresponding diiminopyridine ligand. cmu.edu Schiff base complexes of various transition metals have also been investigated for their catalytic activity in the decomposition of hydrogen peroxide. dergipark.org.tr

Pharmacological and Biological Research Applications of 2,5 Diaminopyridine

Role as a Key Intermediate in Pharmaceutical Development

2,5-Diaminopyridine serves as a crucial precursor and intermediate in the synthesis of a wide range of organic compounds, including pharmaceuticals and dyes. google.comchembk.comguidechem.com Its chemical structure, with two reactive amino groups on a pyridine (B92270) core, allows for various chemical modifications and makes it a versatile building block for developing heterocyclic compounds. The position of these amino groups provides balanced electronic properties suitable for nucleophilic substitution reactions.

The compound's utility is demonstrated in its use to create more complex molecules. For example, it can undergo reductive amination with formaldehyde (B43269) to produce derivatives like N5,N5-Dimethylpyridine-2,5-diamine. It is also used in the synthesis of 2,5-diamino-6-nitro-pyridine derivatives, which are valuable intermediates for new drugs. google.com This adaptability makes this compound a foundational component in the development of novel therapeutic agents. guidechem.com

Potential as Drug Candidates for Specific Diseases

Research has highlighted the therapeutic potential of this compound and its derivatives in several disease areas, notably in neurology and oncology. Derivatives of 2,5-DAP are being explored as potential drug candidates for treating neurodegenerative diseases and various forms of cancer. smolecule.com For instance, 2,5-diaminonicotinic acid, a derivative of 2,5-DAP, acts as a precursor for anticancer prodrugs. vulcanchem.com The core structure of diaminopyridine is also being used to design and synthesize novel inhibitors targeting specific enzymes involved in cancer progression. nih.gov

Application in Treatments for Neurological Disorders

Aminopyridines, the class of compounds to which 2,5-DAP belongs, are recognized for their applications in treating neurological disorders. researchgate.netnih.gov Specifically, 2,5-DAP has been studied for its effectiveness in treating Lambert-Eaton Myasthenic Syndrome (LEMS), an autoimmune disorder that causes muscle weakness. Clinical trials have indicated that 2,5-DAP can improve muscle strength in LEMS patients by enhancing the release of neurotransmitters at the neuromuscular junction. While other isomers like 3,4-diaminopyridine (B372788) (Amifampridine) and 4-aminopyridine (B3432731) are more commonly used clinically for neurological conditions, the underlying mechanism involves the blockade of potassium channels, which is a property of aminopyridines in general. researchgate.netnih.govresearchgate.net The potential of 2,5-DAP and its derivatives continues to be an area of interest for developing treatments for neurological disorders. guidechem.comcymitquimica.com

Studies on Neuroprotective Effects and Neuronal Survival

There is growing evidence suggesting that aminopyridine derivatives may possess neuroprotective properties. researchgate.net Some studies on tacrine (B349632) analogues, which are synthesized from 2-aminopyridine (B139424) derivatives, have shown a neuroprotective profile in neuroblastoma cells. nih.gov These compounds are being investigated for their potential to mitigate neuronal damage in conditions like Alzheimer's disease and neuronal cerebrovascular diseases. nih.gov For example, certain tacrine analogues have been shown to rescue cell death induced by toxins in cell cultures. nih.gov The derivative N2-(5-Amino-2-pyridyl)pyridine-2,5-diamine has also been noted for its potential neuroprotective effects, making it a candidate for research in neurodegenerative disease treatment. smolecule.com

Biological Activity and Mechanism of Action Studies

The biological activity of this compound and its derivatives stems from their ability to interact with various molecular targets, including enzymes and receptors. The aminopyridine scaffold can act as a ligand, binding to these targets and modulating their activity, which in turn influences cellular responses and biochemical pathways.

Investigations into Anticancer Activity via Kinase Inhibition

The this compound scaffold is a promising template for the development of anticancer agents, particularly kinase inhibitors. Protein kinases are crucial regulators of cellular signaling, and their disruption is a common factor in cancer, making them important targets for therapy. rsc.org

Derivatives of diaminopyrimidine and diaminopyridine have been designed and synthesized as potent inhibitors of various kinases. nih.govnih.gov For example, a diaminopyridine derivative, compound 12 , was developed as a highly selective and potent inhibitor of Monopolar spindle 1 (Mps1), a kinase that is a promising target for cancer therapy. nih.gov This compound demonstrated good cellular activity and was effective in a lung cancer xenograft model. nih.gov Another study focused on diaminopyrimidine derivatives as inhibitors of Focal Adhesion Kinase (FAK), a key player in tumor development. One such derivative, A12 , showed potent anticancer activity against lung and breast cancer cell lines. nih.gov These studies underscore the potential of using the diaminopyridine structure to create new, effective anticancer drugs that work by inhibiting key kinases.

| Compound | Target Kinase | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|---|

| A12 (Diaminopyrimidine derivative) | FAK | A549 (Lung) | 130 nM | nih.gov |

| A12 (Diaminopyrimidine derivative) | FAK | MDA-MB-231 (Breast) | 94 nM | nih.gov |

| Compound 12 (Diaminopyridine derivative) | Mps1 | - | - | nih.gov |

Enzyme Inhibition Studies

Beyond kinases, this compound derivatives are being investigated as inhibitors of other classes of enzymes. smolecule.com For instance, 2,5-diaminonicotinic acid has been shown to act as a competitive inhibitor of bacterial enzymes like DNA gyrase and topoisomerase IV. vulcanchem.com Derivatives of 2,3-diaminopyridine (B105623) have been incorporated into molecules that inhibit enzymes such as cathepsin K, monoamine oxidase, and tyrosinase. researchgate.net Furthermore, a broad-spectrum inhibitor of deubiquitinating enzymes (DUBs), PR-619, is a diaminopyridine derivative, highlighting the scaffold's versatility in targeting different enzyme families. ncl.ac.uknih.gov

| Inhibitor | Enzyme Target | Enzyme Class | Potential Application | Reference |

|---|---|---|---|---|

| 2,5-Diaminonicotinic acid | DNA gyrase | Topoisomerase | Antibacterial | vulcanchem.com |

| 2,5-Diaminonicotinic acid | Topoisomerase IV | Topoisomerase | Antibacterial | vulcanchem.com |

| PR-619 (2,6-diaminopyridine derivative) | Deubiquitinating enzymes (DUBs) | Hydrolase | Anticancer | ncl.ac.uknih.gov |

| Tacrine analogues | Acetylcholinesterase (AChE) | Hydrolase | Neurodegenerative disease | nih.gov |

Antimicrobial and Antibacterial Activity of Derivatives

Derivatives of diaminopyridine have been a subject of research for their potential antimicrobial and antibacterial properties. The core structure serves as a scaffold for developing novel agents against various pathogens. tandfonline.comnih.gov Studies have shown that modifications to the pyridine ring and the amino groups can significantly influence the biological activity of these compounds.

Research into 2-amino-5-substituted pyridine derivatives has demonstrated that the position of substitution on the pyridine ring is crucial for fungicidal and bactericidal activity. tandfonline.com For instance, substitution at position 4 of the pyridine ring has been found to yield more notable activity compared to substitutions at positions 3 or 6. tandfonline.com One study highlighted that replacing a benzotriazole (B28993) moiety with thiophenol in a series of 2-aminopyridine derivatives resulted in the strongest fungicidal and bactericidal effects. tandfonline.com

Metal complexes involving diaminopyridine ligands have also been investigated. While some studies focus on the 2,6-diaminopyridine (B39239) isomer, the findings suggest that complexation with metal ions like copper (II) and iron (II) can enhance antibacterial activity compared to the metal salts alone. auctoresonline.org This increased activity is often attributed to an increase in the lipophilicity of the metal complexes, which facilitates their passage through microbial cell membranes. auctoresonline.org For example, a Cu(II) complex of 2,6-diaminopyridine showed significant activity against Escherichia coli. auctoresonline.org

The development of Schiff bases from diaminopyridine derivatives is another strategy to enhance antimicrobial action. innovareacademics.ininnovareacademics.in Isatin (B1672199) Schiff bases of 2,6-diaminopyridine, for example, have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds being more effective against bacteria than fungi. innovareacademics.ininnovareacademics.in

Table 1: Antimicrobial Activity of Selected Pyridine Derivatives

| Compound/Derivative Class | Target Microorganism | Observed Activity/Finding | Citation(s) |

| 2-Amino-5-substituted pyridine with thiophenol | Phytopathogenic fungi & bacteria | Strongest fungicidal and bactericidal activity in its series. | tandfonline.com |

| 2-Aminopyridine derivative (Compound 2c) | Staphylococcus aureus, Bacillus subtilis | High activity with MIC values of 0.039 µg·mL⁻¹. | mdpi.com |

| Isatin Schiff Bases of 2,6-diaminopyridine (MS2, MS4) | Various bacterial strains | Found to be the most effective against tested bacterial strains. | innovareacademics.ininnovareacademics.in |

| Cu(II) complex of 2,6-diaminopyridine | Escherichia coli | Showed the most antibacterial activity among tested metal complexes. | auctoresonline.org |

Biochemical Research on Cellular Processes and Pathways

This compound and its derivatives are utilized in biochemical research to investigate various cellular processes and pathways. chemimpex.com These compounds can influence fundamental cellular functions such as cell proliferation and programmed cell death (apoptosis). nih.gov

Derivatives of diaminopyridines have been explored as potential anticancer agents. Research indicates that certain derivatives can induce apoptosis in cancer cell lines. For example, diphenyl [(3,5-di-tert-butyl-4-hydroxyphenyl) (2,6-diaminopyridin-3-yl) methyl] phosphonate, a derivative of the 2,6-isomer, was found to be highly active against the M-Hela epithelioid carcinoma cell line, inducing apoptosis through the internal pathway involving caspase-9 activation. nih.gov Such studies are crucial for understanding the molecular mechanisms that control cell life and death.

The interaction of these compounds with key signaling molecules provides insight into cellular regulation. Related compounds, such as diaminopyrimidine derivatives, have been shown to inhibit focal adhesion kinase (FAK), which in turn blocks FAK-mediated signaling pathways, including those involving S6 ribosomal protein, ERK, and AKT. nih.gov These pathways are critical for cell growth, survival, and migration. By studying how these derivatives interfere with such pathways, researchers can better understand the complex network of interactions that govern cell behavior. nih.gov

Interaction Studies with Biological Targets

The biological effects of this compound derivatives are rooted in their interactions with specific molecular targets within the body. The structure of these compounds, featuring a pyridine ring with two amino groups, allows them to bind to various biological macromolecules, including enzymes and receptors, thereby modulating their function. smolecule.com This interaction is fundamental to their potential therapeutic applications and their use as research tools. smolecule.com

Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and they are a common target for drug development. The 2-aminopyridine scaffold is a recognized feature in the design of kinase inhibitors. acs.org Derivatives of this compound have been investigated for their ability to bind to the ATP-binding pocket of various kinases, potentially inhibiting their activity. smolecule.com

Structure-activity relationship (SAR) studies on 3,5-diaryl-2-aminopyridine derivatives have provided insights into the features required for potent and selective inhibition of ALK2, a BMP type I receptor kinase. acs.org Research showed that modifications, such as substituting a 3-phenol group with a 4-phenylpiperazine, could significantly increase potency in cell-based assays. acs.org This work highlights how the aminopyridine core can anchor the inhibitor to the kinase hinge region, a common interaction mode for kinase inhibitors. nih.gov Although some research has focused on the broader class of diaminopyrimidines, the principles of targeting the kinase hinge region are relevant. For instance, the diaminopyrimidine-based inhibitor TAE-226 is known to target Focal Adhesion Kinase (FAK). nih.gov

Table 2: Kinase Inhibition by Aminopyridine Derivatives

| Derivative Class | Target Kinase | Key Finding | Citation(s) |

| 3,5-Diaryl-2-aminopyridines | ALK2 (Activin receptor-like kinase 2) | Substitution with 4-phenylpiperazine greatly increased potency in cellular assays. | acs.org |

| N2-(5-Amino-2-pyridyl)pyridine-2,5-diamine | Kinases (general) | The structure allows interaction with specific kinases, potentially inhibiting their activity. | smolecule.com |

| Diaminopyrimidine derivative (TAE-226) | FAK (Focal Adhesion Kinase) | Potent inhibitor that anchors in the hinge region of the kinase domain. | nih.gov |

Beyond kinases, this compound derivatives have been designed and studied for their interaction with cell surface receptors that are pivotal in neurotransmission and cellular signaling. smolecule.com

A notable example is the investigation of 2,5-diamino and 2,5-dianilinomethyl pyridine derivatives as potential antagonists for the CXCR4 receptor. nih.gov The CXCR4 receptor and its ligand CXCL12 are implicated in several disease pathways, including cancer metastasis and inflammation. nih.gov In one study, thirteen synthesized compounds showed an effective concentration (EC) of 100 nM or less in a CXCR4 binding affinity assay, and several of these also demonstrated significant inhibition of cancer cell invasion in a Matrigel binding assay. nih.gov This indicates a direct and potent interaction with the CXCR4 receptor, blocking its downstream signaling.

The general structure of diaminopyridines also suggests potential interactions with receptors involved in neurotransmission. smolecule.com While detailed studies on specific neurotransmitter receptors for this compound are part of ongoing research, the ability of related aminopyridines to modulate ion channels involved in nerve impulses suggests a broader potential role in neuropharmacology.

Kinase Binding Affinity

Charge Transfer and Proton Transfer Complexation in Biological Systems

The formation of charge-transfer (CT) and proton-transfer (PT) complexes is a fundamental process that can influence the biological activity of molecules. scirp.orgdovepress.com These complexes involve a weak interaction where an electron is transferred from an electron-rich donor molecule to an electron-deficient acceptor molecule. dovepress.com Diaminopyridines, with their electron-rich amino groups and pyridine ring, can act as effective electron donors. researchgate.netelsevier.com

Spectrophotometric studies have demonstrated the formation of CT complexes between diaminopyridine isomers and various electron acceptors like 2,5-dihydroxy-p-benzoquinone (DHBQ), tetracyanoethylene (B109619) (TCNE), and 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). researchgate.netelsevier.com The formation of these complexes is often indicated by the appearance of a new absorption band in the visible spectrum. researchgate.net The stability of these complexes can be influenced by the solvent, with studies showing different formation constants in various polar solvents. researchgate.net Such CT interactions are considered important in various biological phenomena, including drug-receptor binding and DNA interactions. scirp.orgacs.org

Proton transfer is another key interaction for diaminopyridines in biological systems. The nitrogen atoms in the pyridine ring and the amino groups can act as proton acceptors. d-nb.info Studies on the photophysical behavior of 2,6-diaminopyridine have shown that changes in pH can lead to intramolecular proton transfer (IPT), which affects the molecule's spectroscopic properties. researchgate.net The formation of proton-transfer salts, for instance between 2,6-diaminopyridine and a dicarboxylic acid, demonstrates the ability of the pyridine nitrogen to be protonated. d-nb.info These protonation and deprotonation events are critical for how the molecule interacts with biological targets like enzymes and receptors, as the charge state of the molecule often dictates its binding affinity and specificity. researchgate.net

Advanced Characterization and Computational Studies of 2,5 Diaminopyridine

Spectroscopic Analysis of 2,5-Diaminopyridine and its Derivatives

The structural elucidation and characterization of this compound and its derivatives are heavily reliant on a suite of spectroscopic techniques. These methods provide detailed information about the molecular structure, bonding, and electronic properties of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For derivatives of diaminopyridines, ¹H and ¹³C NMR provide specific chemical shift values and coupling constants that are instrumental for structural confirmation.

In a study of 3,4-diaminopyridine-2,5-dicarbonitrile, the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) showed a singlet at 7.82 ppm corresponding to one proton, a singlet at 7.14 ppm for two protons, and another singlet at 6.16 ppm for two protons. mdpi.com The ¹³C NMR spectrum of the same compound exhibited signals at δ 145.8, 142.2, 137.1, 117.5, 116.6, 113.5, and 91.5 ppm. mdpi.com

For comparison, the analysis of various silylated and borane (B79455) derivatives of 2,6-diaminopyridine (B39239) also provides valuable NMR data. For instance, a trihydridoborane adduct with bis(trimethylsilyl)-N,N'-2,6-diaminopyridine in CDCl₃ displayed ¹H NMR signals at δ 7.25 (t, 1H), 6.38 (s, 2H), 5.96 (d, 2H), and 0.32 (s, 18H). rsc.org Its corresponding ¹³C NMR spectrum showed peaks at δ 156.2, 138.2, 98.4, and 0.3 ppm. rsc.org

The phosphorylation of this compound has been shown to afford compounds containing diphosphinoamine units, which can be characterized by NMR. researchgate.net

Table 1: ¹H and ¹³C NMR Data for selected Diaminopyridine Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|---|

| 3,4-Diaminopyridine-2,5-dicarbonitrile | CDCl₃ | 7.82 (s, 1H), 7.14 (s, 2H), 6.16 (s, 2H) | 145.8, 142.2, 137.1, 117.5, 116.6, 113.5, 91.5 |

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The vibrational frequencies in the FTIR spectrum are characteristic of specific bonds.

The FTIR spectrum of 3,4-diaminopyridine-2,5-dicarbonitrile shows characteristic absorption bands at 3394, 3366, and 3250 cm⁻¹ which are attributed to N-H stretching vibrations of the amino groups. mdpi.comresearchgate.net A strong band at 2235 cm⁻¹ corresponds to the C≡N stretching of the nitrile groups. mdpi.comresearchgate.net Other peaks are observed at 1694, 1648, 1584, 1518, 1233, and 921 cm⁻¹. mdpi.comresearchgate.net

For a trihydridoborane adduct with bis(trimethylsilyl)-N,N'-2,6-diaminopyridine, the FTIR spectrum (in Nujol) displayed a prominent N-H stretching band at 3302 cm⁻¹ and a B-H stretching band at 2324 cm⁻¹. rsc.org

Derivatives of 2,6-diaminopyridine with o-vanillin, forming Schiff base complexes, also exhibit characteristic FTIR spectra. For example, the Mn(II) complex shows peaks at 3063 (Ar, C-H), 2975 (aliph., C-H), 1630 (C=N), 1549 (C=C), 1442 (C-N), and 1065 (C-O) cm⁻¹. dergipark.org.tr

Table 2: Characteristic FTIR Frequencies for selected Diaminopyridine Derivatives (cm⁻¹)

| Compound | N-H Stretch | C≡N Stretch | Other Key Bands |

|---|---|---|---|

| 3,4-Diaminopyridine-2,5-dicarbonitrile | 3394, 3366, 3250 | 2235 | 1694, 1648, 1584, 1518, 1233, 921 |

| Trihydridoborane adduct with bis(trimethylsilyl)-N,N'-2,6-diaminopyridine | 3302 | - | 2958, 2924, 2856, 2324 (B-H), 1623, 1582 |

UV-Visible Spectroscopy and Electronic Spectra

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λmax) can be influenced by the solvent and the molecular structure.

The UV-Visible spectrum of 3,4-diaminopyridine-2,5-dicarbonitrile in acetone (B3395972) shows an absorption maximum (λmax) at 356 nm with a molar extinction coefficient (ε) of 5041 M⁻¹cm⁻¹. mdpi.com In a study of 2,3-Diaminopyridine (B105623) in DMSO, it was observed that the absorbance increases with increasing concentration. researchgate.net

For 2,6-Diaminopyridine, the UV spectrum exhibits absorption peaks at 308, 244, and 203 nm (λmax). researchgate.net The study of a new NLO crystal, 2-amino-5-bromopyridinium trichloroacetate, revealed a bathochromic (red) shift of about 5 nm, indicating solute-solvent interactions. dntb.gov.ua

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and can also provide structural information through fragmentation patterns.

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. nih.gov For 3,4-diaminopyridine-2,5-dicarbonitrile, the electron ionization (EI) mass spectrum shows a molecular ion peak [M]⁺ at m/z 159 (100%) and a [M+1]⁺ peak at m/z 160 (7%). mdpi.comresearchgate.net Key fragment ions are observed at m/z 132 (10%), 105 (12%), and 78 (9%). mdpi.comresearchgate.net

Schiff base complexes of 2,6-diaminopyridine have also been characterized by MALDI-TOF-MS. For instance, a Mn(II) complex had a calculated m/z of 430.34 and was found at 430.11 [M+]. dergipark.org.tr

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule.

The structure of 3,4-diaminopyridine-2,5-dicarbonitrile was confirmed using ESI-TOF HRMS. mdpi.comresearchgate.net The calculated mass for [M+H]⁺ (C₇H₆N₅) was 160.0618, and the found mass was 160.0622. mdpi.comresearchgate.net

In the study of silylated derivatives of 2,6-diaminopyridine, HRMS was used to confirm the structures. For a tetraazadibora3.3pyridinophane, the calculated m/z for [M+H]⁺ (C₂₂H₄₅B₂N₆Si₄) was 527.2979, with the found value being 527.2992. rsc.org Another derivative, a tetraazadialumino3.3pyridinophane, had a calculated m/z for [M+H]⁺ (C₂₄H₄₉Al₂N₆Si₄) of 587.2726 and a found value of 587.2708. rsc.org The structure of 2,6-bis(4-methoxybenzoyl)-diaminopyridine and its ability to form complexes with Cu²⁺ ions were also confirmed using ESI HRMS. mdpi.com

Quantum Chemical and Computational Approaches

Quantum chemical calculations are employed to study the electronic structure, properties, and reactivity of molecules. These computational methods provide insights that complement experimental findings.

Studies on the crystal structure organization of diaminopyridines, including this compound, have utilized ab initio quantum chemical methods to compare intermolecular interaction energies. epa.govresearchgate.net These calculations revealed that the presence of the pyridine (B92270) nitrogen atom leads to the formation of a strong N-H···N(pyr) hydrogen bond. epa.govresearchgate.net The presence of two amino groups enhances the acceptor properties of both groups. epa.govresearchgate.net In the crystal structure of this compound, N-H···N(lp) hydrogen bonds are crucial for binding the primary basic structural motif. epa.govresearchgate.net

Density Functional Theory (DFT) has been used to investigate the corrosion inhibition potential of compounds like 2,3-Diaminopyridine. rsisinternational.org These studies calculate quantum chemical parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the energy gap (ΔE), hardness, and softness to predict their effectiveness as corrosion inhibitors. rsisinternational.org For instance, a comparatively low energy gap between Frontier Molecular Orbitals (FMOs) suggests that charge transfer can occur within the molecule. dergipark.org.tr

Computational studies on pyridine derivatives, such as 4-(1-aminoethyl)pyridine, have used DFT to calculate vibrational frequencies, which are then compared with experimental FTIR data. dergipark.org.tr These studies also predict electronic properties like ionization potential, electron affinity, and electrophilicity index, which are important for understanding the molecule's reactivity and potential bio-activity. dergipark.org.tr

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool for investigating the molecular structure and vibrational spectra of molecules. niscpr.res.in DFT calculations, particularly using the B3LYP method combined with basis sets like 6-311++G(d,p), are frequently employed to determine the optimized molecular structure, vibrational frequencies, and electronic properties of chemical compounds. tandfonline.comtandfonline.com These computational approaches provide valuable insights into the fundamental characteristics of molecules like this compound.

The geometry of the this compound molecule has been optimized using DFT calculations, often with the B3LYP/6-311++G(d,p) level of theory, to achieve a stable structure at the minimum potential energy. tandfonline.comtandfonline.com This process involves adjusting bond lengths and angles until the lowest energy conformation is found. The resulting optimized parameters are then compared with experimental data where available to validate the computational model. tandfonline.com For similar diaminopyridine compounds, this method has been shown to provide results that are in good agreement with experimental findings. nih.gov

Detailed optimized geometric parameters for this compound, including bond lengths and bond angles, are typically calculated. For instance, in related diaminopyridine molecules, C-C bond lengths are found to be around 1.54 Å. nih.gov The C-N bond lengths within the pyridine ring and those connecting the amino groups are also determined, providing a comprehensive three-dimensional model of the molecule.

Table 1: Selected Optimized Geometric Parameters of this compound (Theoretical)

| Parameter | Bond/Angle | Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C-C | ~1.39 Å |

| Bond Length | C-N (ring) | ~1.34 Å |

| Bond Length | C-N (amino) | ~1.40 Å |

| Bond Angle | C-N-C (ring) | ~117° |

| Bond Angle | H-N-H (amino) | ~115° |

The electronic properties of this compound are primarily understood through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

DFT calculations are used to determine the energies of the HOMO and LUMO. irjweb.com For aromatic compounds, these orbitals are typically distributed over the π-conjugated system. The HOMO-LUMO energy gap for a related compound, a 2,6-diaminopyridine derivative, was calculated to be 3.0785 eV, suggesting potential applications in optoelectronics. chemmethod.com The study of the HOMO-LUMO gap helps in understanding the charge transfer that can occur within the molecule. tandfonline.com

Table 2: Frontier Molecular Orbital Energies and Properties of this compound (Theoretical)

Note: The values presented are illustrative and based on findings for similar compounds. Specific values for this compound would require direct computational analysis.

| Property | Value (eV) |

| HOMO Energy | -5.5 to -6.3 |

| LUMO Energy | -1.8 to -2.5 |

| HOMO-LUMO Gap (ΔE) | ~3.0 to 4.5 |

Vibrational spectroscopy, coupled with DFT calculations, provides a detailed picture of the molecular vibrations of this compound. Theoretical vibrational frequencies are calculated using methods like B3LYP and are often scaled to better match experimental data from FT-IR and FT-Raman spectra. niscpr.res.in The absence of negative frequencies in the calculated spectrum confirms that the optimized geometry corresponds to a true energy minimum. tandfonline.com

A Potential Energy Distribution (PED) analysis is performed to assign the calculated vibrational frequencies to specific types of molecular motion, such as stretching, bending, and torsion of different bonds. niscpr.res.inderpharmachemica.com For example, in diaminopyridine compounds, N-H stretching vibrations are typically observed in the 3000–3500 cm⁻¹ range. tandfonline.comtandfonline.com C-H stretching vibrations for the pyridine ring are found between 3000 and 3100 cm⁻¹, while C-C stretching modes appear in the 1400 to 1650 cm⁻¹ region. tandfonline.comresearchgate.net

Table 3: Selected Vibrational Frequencies and PED Assignments for this compound (Theoretical vs. Experimental Analogy)

Note: The data is a representative example based on studies of similar aminopyridine compounds. niscpr.res.intandfonline.com

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) (Analogous Compounds) | PED Contribution |

| N-H Asymmetric Stretch | ~3550 | ~3458 | >90% NH₂ stretch |

| N-H Symmetric Stretch | ~3440 | ~3346 | >90% NH₂ stretch |

| C-H Stretch | ~3100 | ~3075 | >85% CH stretch |

| C=C/C=N Ring Stretch | ~1600 | ~1595 | Ring stretching modes |

| N-H Bending | ~1620 | ~1620 | NH₂ scissoring |

Understanding the distribution of electronic charge within the this compound molecule is essential for predicting its reactivity and intermolecular interactions. Several computational methods are used for this purpose.

Natural Bond Orbital (NBO) Analysis: NBO analysis investigates charge transfer and conjugative interactions between bonds. It provides information about donor-acceptor interactions, which are quantified by second-order perturbation theory analysis of the Fock matrix. researchgate.net This helps in understanding the stabilization energy associated with electron delocalization.

Mulliken Population Analysis: This method calculates the partial atomic charges on each atom in the molecule. dergipark.org.tr These charges are useful for identifying the electrophilic and nucleophilic sites within the molecule. dovepress.com

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the electron density surface of the molecule. mdpi.com It helps to identify the regions that are rich or deficient in electrons. Red-colored regions indicate negative potential (nucleophilic sites), while blue regions represent positive potential (electrophilic sites). chemmethod.com Green areas show neutral potential. The MEP is a valuable tool for predicting how the molecule will interact with other chemical species. tandfonline.com

Table 4: Illustrative Charge Distribution Data for this compound

Note: This table provides a conceptual representation. Actual values are derived from specific DFT calculations.

| Atom/Region | Mulliken Charge (e) | NBO Charge (e) | MEP Potential (kcal/mol) |

| Pyridine Nitrogen | Negative | Negative | Negative (Red) |

| Amino Nitrogens | Negative | Negative | Negative (Red) |

| Amino Hydrogens | Positive | Positive | Positive (Blue) |

| Ring Carbons | Variable | Variable | Variable |

| Ring Hydrogens | Positive | Positive | Positive (Blue) |

The properties of a molecule can be significantly influenced by its solvent environment. The Polarizable Continuum Model (PCM) is a widely used computational method to simulate these solvent effects. scirp.orgresearchgate.net In PCM, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute molecule is placed in a cavity within this medium. scirp.org This approach allows for the calculation of molecular properties, such as optimized geometry and electronic spectra, in different solvents. nih.govmdpi.com

Studies on similar molecules have shown that solvent polarity can affect bond lengths, bond angles, and the HOMO-LUMO energy gap. mdpi.com For instance, the stabilization of charge-transfer complexes is often enhanced in more polar solvents. mdpi.com By applying the PCM model, researchers can gain a more realistic understanding of the behavior of this compound in solution.

Charge Distribution Analysis (NBO, Mulliken Population, MEP)

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic absorption spectra of molecules. researchgate.netresearchgate.net It is used to predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. scirp.org These theoretical predictions can then be compared with experimental UV-Vis spectra.

The TD-DFT method, often combined with the PCM to account for solvent effects, can accurately assign the observed electronic transitions to specific excitations between molecular orbitals. nih.govresearchgate.net For example, a transition might be assigned as a HOMO → LUMO excitation. nih.gov This level of analysis provides a deep understanding of the electronic structure and photophysical properties of this compound.

Table 5: Theoretical Electronic Spectra Data for a Diaminopyridine Analog using TD-DFT/PCM

Note: This data is based on a related diaminopyridine compound and illustrates typical TD-DFT output. scirp.orgnih.gov

| Solvent | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| Gas Phase | ~204 | ~0.01 | H → L+2 (91%) |

| Methanol (B129727) | ~230 | ~0.39 | H-6 → L+1 (81%) |

| Chloroform | ~535 | ~0.11 | HOMO → LUMO |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules and their interactions with their environment. While specific MD simulation studies focusing exclusively on this compound are not extensively documented in the reviewed literature, the methodology has been applied to closely related isomers, such as 2,6-Diaminopyridine (2,6-DAP), providing a framework for understanding the potential dynamics of this compound.

For instance, MD simulations performed on 2,6-DAP complexed with biological targets like human carbonic anhydrase II have been used to assess the stability of the ligand-protein complex over time, typically on a nanosecond timescale. tandfonline.com Such simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into conformational changes, binding stability, and the role of solvent molecules. Key parameters analyzed in these simulations include Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule and its binding partner. researchgate.net In a study on a 5-HT2A receptor agonist, MD simulations were conducted for one microsecond to investigate the dynamic behavior of the receptor in both ligand-bound and ligand-free states. mdpi.com This highlights the capability of MD simulations to elucidate the mechanisms of molecular interactions.

A typical MD simulation protocol involves:

System Setup: The molecule of interest (e.g., this compound) is placed in a simulation box, often with a biological target and solvated with water molecules and counter-ions to mimic physiological conditions.

Minimization: The system's energy is minimized to remove steric clashes and unfavorable geometries.

Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure, allowing the solvent to arrange naturally around the solute.

Production Run: The simulation is run for an extended period (nanoseconds to microseconds) to collect data on the system's dynamics. researchgate.net

The insights gained from such simulations on related diaminopyridines can be extrapolated to predict the behavior of this compound in similar biological contexts, guiding the design of new therapeutic agents.

Molecular Docking Studies for Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding affinity and mode of interaction between a ligand, such as this compound, and a biological target, typically a protein or nucleic acid.

Studies have explored the potential of this compound and its derivatives as biologically active agents. For example, in the context of anticancer research, this compound has been investigated for its ability to form adducts with DNA, potentially disrupting replication and leading to cell cycle arrest. Molecular docking simulations can elucidate these interactions by modeling the binding of the compound into the DNA grooves or its intercalation between base pairs.

In a broader context, docking studies on aminopyridine derivatives have been performed against various biological targets. For instance, derivatives of 2-aminopyridine (B139424) have been docked against bacterial proteins like S. aureus DNA gyrase to evaluate their antibacterial potential. mdpi.com Similarly, Schiff base complexes derived from diaminopyridines have been docked against microbial and cancer-related proteins to assess their inhibitory activity. researchgate.netresearchgate.net These studies typically reveal key binding interactions, such as:

Hydrogen Bonds: The amino groups and the pyridine nitrogen of this compound are potent hydrogen bond donors and acceptors, respectively, which are crucial for specific binding to amino acid residues in a protein's active site.

Hydrophobic Interactions: The pyridine ring can engage in hydrophobic and π-π stacking interactions with aromatic residues of the target protein.

Electrostatic Interactions: The charge distribution on the molecule influences its interaction with charged residues in the binding pocket.

The results of docking studies are often presented as a binding energy score, which estimates the binding affinity, and a visual representation of the binding pose. For example, docking results for various aminopyridine compounds have shown binding energies ranging from -6.0 to -9.2 kcal/mol, indicating strong and stable interactions with their respective targets. researchgate.net

| Compound/Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interactions Noted |

| 2-Aminopyridine derivative (2c) | S. aureus DNA Gyrase | - | Hydrogen bonding, Hydrophobic interactions mdpi.com |

| Schiff Base of 2,6-DAP (6b) | C. albicans | -9.2 | Strong binding affinity researchgate.net |

| Schiff Base of 2,6-DAP (6b) | P. falciparum | -7.8 | Strong binding affinity researchgate.net |

| Imidazo[4,5-b]pyridine derivatives | M. tuberculosis DprE1 | - | Excellent docking scores, potential inhibitory activity d-nb.info |